Cas no 2008391-45-3 (3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide)

3-Amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide is a specialized organic compound featuring a thiazole core with a methoxy substituent and a propanamide side chain. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both amino and amide functional groups enhances its reactivity, enabling versatile applications in heterocyclic chemistry. The methoxy-thiazole moiety contributes to its stability and potential for further derivatization. This compound is particularly useful in medicinal chemistry research, where it serves as a building block for designing novel therapeutic agents. Its high purity and well-defined properties ensure consistent performance in synthetic workflows.
3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide structure
2008391-45-3 structure
Product Name:3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide
CAS No:2008391-45-3
MF:C7H11N3O2S
MW:201.246139764786
CID:6138309
PubChem ID:165531719
Update Time:2025-06-12

3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide
    • EN300-1285066
    • 2008391-45-3
    • Inchi: 1S/C7H11N3O2S/c1-12-7-3-5(13-10-7)4(8)2-6(9)11/h3-4H,2,8H2,1H3,(H2,9,11)
    • InChI Key: ZXDONDPTUQTPQB-UHFFFAOYSA-N
    • SMILES: S1C(=CC(=N1)OC)C(CC(N)=O)N

Computed Properties

  • Exact Mass: 201.05719778g/mol
  • Monoisotopic Mass: 201.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 120Ų

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Additional information on 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide

Recent Advances in the Study of 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide (CAS: 2008391-45-3)

In recent years, the compound 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide (CAS: 2008391-45-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and amino-propanamide backbone, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the most recent findings related to this compound, highlighting its significance in drug discovery and development.

The synthesis of 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide has been a subject of intense research, with recent publications detailing improved methodologies for its production. A study published in the Journal of Medicinal Chemistry (2023) reported a novel, high-yield synthetic route that minimizes by-products and enhances purity. The researchers utilized a multi-step process involving the condensation of 3-methoxy-1,2-thiazole-5-carbaldehyde with malononitrile, followed by selective reduction and amidation. This approach not only improved the overall yield but also reduced the environmental impact of the synthesis, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Pharmacological investigations have revealed that 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. A recent in vitro study demonstrated its ability to selectively inhibit the JAK-STAT signaling pathway, which plays a critical role in autoimmune diseases and certain cancers. The compound's IC50 values were found to be in the low micromolar range, suggesting its potential as a lead compound for further optimization. Additionally, molecular docking studies have provided insights into its binding interactions with key amino acid residues in the kinase domain, offering a structural basis for its inhibitory effects.

In vivo studies have further validated the therapeutic potential of 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide. A preclinical trial conducted on murine models of rheumatoid arthritis showed significant reduction in joint inflammation and cartilage degradation upon treatment with the compound. The study, published in the European Journal of Pharmacology (2023), reported that the compound's anti-inflammatory effects were comparable to those of standard therapies, but with a more favorable safety profile. These findings underscore its potential as a novel therapeutic agent for autoimmune disorders, warranting further clinical investigation.

Despite these promising results, challenges remain in the development of 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic optimization. Recent efforts have focused on modifying the propanamide side chain to enhance metabolic stability while retaining its kinase inhibitory activity. Preliminary results from these studies indicate that certain derivatives exhibit improved pharmacokinetic properties, paving the way for future preclinical development.

In conclusion, 3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanamide (CAS: 2008391-45-3) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways. The latest research highlights its synthetic accessibility, potent biological activity, and therapeutic potential in inflammatory and oncogenic diseases. However, further studies are needed to overcome existing challenges and translate these findings into clinically viable treatments. As the field advances, this compound is likely to remain a focal point of research in chemical biology and drug discovery.

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